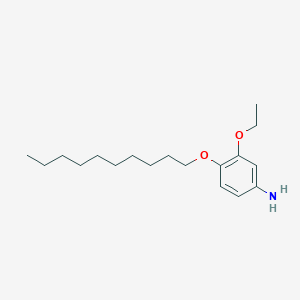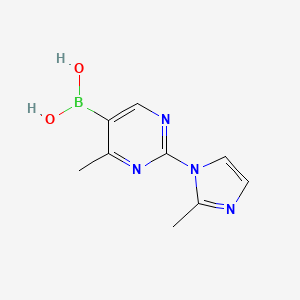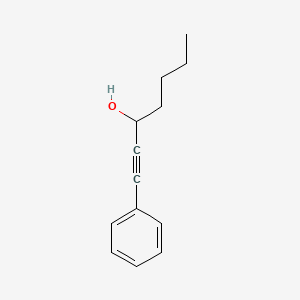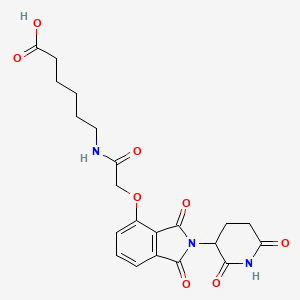![molecular formula C26H26N4O5 B14092156 Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate](/img/structure/B14092156.png)
Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the benzoate group and other substituents. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl abscisate: A compound with a similar structure but different functional groups.
3-Buten-2-one, 4-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl): Another compound with a related core structure.
Uniqueness
Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C26H26N4O5 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
methyl 4-[1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidin-5-yl]benzoate |
InChI |
InChI=1S/C26H26N4O5/c1-14-8-6-7-9-18(14)28-23(31)19-15(2)27-22-21(24(32)30(4)26(34)29(22)3)20(19)16-10-12-17(13-11-16)25(33)35-5/h6-13,20,27H,1-5H3,(H,28,31) |
InChI-Schlüssel |
WEFPNYVFRBOQGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)C(=O)OC)C(=O)N(C(=O)N3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14092083.png)

![(E)-7-(but-2-en-1-yl)-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14092110.png)
![1-(3-Methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092113.png)


![2-[7-(3-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B14092131.png)

![8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-3,9-dihydro-2H-purin-2-one](/img/structure/B14092149.png)
![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14092163.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092169.png)
![tert-butyl N-[(2S)-1-[(2S)-2-[(1-diphenoxyphosphoryl-2-methylpropyl)carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14092170.png)
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14092171.png)
